molecular formula C12H7Cl2NO3 B6392277 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1262001-26-2

5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6392277
CAS RN: 1262001-26-2
M. Wt: 284.09 g/mol
InChI Key: LRNDKBILNSDORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% (5-DCHNA) is a synthetic compound belonging to the family of nicotinic acid derivatives. It is a white crystalline solid with a molecular weight of 266.07 g/mol. 5-DCHNA has a melting point of 294-295°C, and a boiling point of 473-475°C. It is soluble in water and a variety of organic solvents. 5-DCHNA has been used in scientific research for a variety of purposes, including synthesis and biochemical studies.

Mechanism of Action

The mechanism of action of 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% is not completely understood. It is believed to be a competitive inhibitor of nicotinic acid receptors, and it is thought to act as a partial agonist at these receptors. It has also been suggested that 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% may act as an agonist at other receptors, such as muscarinic receptors.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, and to increase the levels of acetylcholine in the brain. It has also been shown to increase the levels of dopamine and serotonin in the brain, and to have a stimulatory effect on the central nervous system. 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and has a wide range of solubility in various solvents. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. Its low solubility in water and its tendency to form insoluble complexes with other molecules can make it difficult to work with in some experiments.

Future Directions

Due to its wide range of biochemical and physiological effects, 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has potential applications in the development of new drugs and therapies. Further research is needed to better understand the mechanism of action of 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% and to investigate its potential therapeutic applications. Additionally, further research is needed to better understand its pharmacokinetics, metabolism, and toxicity. Research is also needed to explore the potential of 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% as a diagnostic tool for diseases and conditions related to nicotinic acid derivatives. Finally, research is needed to explore the potential of 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% as a prodrug, which could be used to deliver other drugs to specific areas of the body.

Synthesis Methods

5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% can be synthesized by the reaction of 2,3-dichlorophenol and hydroxylamine hydrochloride. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours, and the reaction is complete when the reaction mixture is cooled to room temperature. The 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% is then isolated by filtration and recrystallized from a suitable solvent.

Scientific Research Applications

5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has been used in various scientific research applications. It has been used as a substrate in enzymatic studies, as a reagent in organic synthesis, as a ligand in binding studies, and as a tool for studying the physiological effects of nicotinic acid derivatives. 5-(2,3-Dichlorophenyl)-6-hydroxynicotinic acid, 95% has also been used in studies of the pharmacological effects of nicotinic acid derivatives, and as a model compound for studying the structure-activity relationships of these compounds.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-9-3-1-2-7(10(9)14)8-4-6(12(17)18)5-15-11(8)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDKBILNSDORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687995
Record name 5-(2,3-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262001-26-2
Record name 5-(2,3-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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